molecular formula C11H15NO B8667255 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

Cat. No.: B8667255
M. Wt: 177.24 g/mol
InChI Key: JFEITCAAMIRLPB-UHFFFAOYSA-N
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Description

3-(Ethylamino)-2,3-dihydro-1H-inden-5-ol is a synthetic organic compound of interest in chemical and pharmacological research. This molecule features a indan scaffold substituted with an ethanolamine group, a structure often investigated for its potential bioactivity . Researchers value this core structure for its potential as a building block in medicinal chemistry, particularly in the development of novel ligands for central nervous system targets. The mechanism of action for this specific compound is not fully elucidated and is a subject of ongoing research, requiring researchers to conduct their own rigorous characterization and biological evaluation. This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All necessary handling precautions must be observed in a laboratory setting.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C11H15NO/c1-2-12-11-6-4-8-3-5-9(13)7-10(8)11/h3,5,7,11-13H,2,4,6H2,1H3

InChI Key

JFEITCAAMIRLPB-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Trifluoroacetamide Intermediate Route

The most widely documented method involves 2-aminoindan as the starting material. In a two-step process developed by Orion-Yhtyma Oy, 2-aminoindan undergoes N-ethylation via reaction with ethyl trifluoroacetate in anhydrous methylene chloride at 0–5°C. This forms N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide , a stable intermediate that prevents over-alkylation.

Critical Reaction Conditions:

  • Solvent: Methylene chloride (polar aprotic)

  • Temperature: 0–5°C (prevents diketone formation)

  • Stoichiometry: 1:1 molar ratio of 2-aminoindan to ethyl trifluoroacetate

The trifluoroacetamide group is subsequently hydrolyzed using 5N hydrochloric acid at 80°C for 6 hours, yielding 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol with >85% purity. This method’s efficiency stems from the trifluoroacetyl group’s electron-withdrawing properties, which enhance the nucleophilicity of the amine post-hydrolysis.

Table 1: Optimization Parameters for Trifluoroacetamide Hydrolysis

ParameterOptimal ValueImpact on Yield
Acid Concentration5N HClMaximizes deprotection
Temperature80°CBalances rate vs. decomposition
Reaction Time6 hoursCompletes hydrolysis

Reductive Amination with Sodium Cyanoborohydride

Reductive amination offers a streamlined alternative by directly introducing the ethylamino group. A ketone precursor, 2,3-dihydro-1H-inden-5-ol-2-one , is condensed with ethylamine in methanol under acidic conditions (pH 4–5) to form an imine intermediate. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine at 25°C, yielding the target compound in 72–78% isolated yield.

Advantages Over Alkylation:

  • Avoids polyalkylation byproducts

  • Tolerates hydroxyl groups without protection

  • Enables chiral amine synthesis via asymmetric hydrogenation

This method’s limitation lies in the commercial availability of 2,3-dihydro-1H-inden-5-ol-2-one, which often requires multistep synthesis from indene precursors.

Grignard Reagent-Mediated Alkylation

A third approach adapts methodologies from atipamezole synthesis, employing Grignard reagents to install the ethyl group. 2-Bromo-1H-inden-5-ol reacts with ethylmagnesium bromide in tetrahydrofuran (THF) at −10°C, followed by aqueous workup to yield 3-ethyl-2,3-dihydro-1H-inden-5-ol. The amine group is subsequently introduced via nucleophilic substitution using ammonia under high pressure (3 bar H2), though this step suffers from moderate regioselectivity (55–60% yield).

Key Challenges:

  • Competing elimination reactions at >0°C

  • Requires palladium catalysis for efficient amination

  • Limited scalability due to cryogenic conditions

Comparative Analysis of Methodologies

Yield and Purity Considerations

The trifluoroacetamide route achieves the highest yields (85–90%) but requires corrosive HCl for hydrolysis, complicating industrial-scale purification. Reductive amination offers milder conditions but depends on costly NaBH3CN. Grignard methods, while versatile, are less efficient due to side reactions.

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Trifluoroacetamide85–9095High
Reductive Amination72–7890Moderate
Grignard Alkylation55–6085Low

Stereochemical Control

Catalytic hydrogenation in the trifluoroacetamide route produces a racemic mixture, necessitating chiral resolution via diastereomeric salt formation. Asymmetric reductive amination using (R)-BINAP ligands improves enantiomeric excess (ee) to 88–92%, though at increased cost.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for the trifluoroacetamide method, reducing reaction times from 12 hours to 45 minutes. Microreactors maintain precise temperature control (−5°C to 5°C), minimizing byproducts.

Solvent Recycling

Methylene chloride recovery rates exceed 95% in closed-loop systems, addressing environmental concerns. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.

Major Products Formed

Scientific Research Applications

Cancer Treatment

One of the primary applications of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is in the development of novel anti-cancer therapies. Research indicates that compounds similar to this structure can induce apoptosis (programmed cell death) in cancer cells by targeting inhibitors of apoptosis proteins (IAPs) such as cIAP-1 and cIAP-2. This mechanism is crucial for treating various cancers that exhibit resistance to conventional therapies, including neuroblastoma and colorectal cancer .

Key Findings:

  • The compound has been shown to sensitize cancer cells to apoptotic signals.
  • Formulations can be delivered via injectable methods or aerosol sprays for effective therapeutic administration .

Precursor in Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the creation of new compounds with enhanced pharmacological properties.

Synthesis Overview:

  • The compound can be synthesized through multi-step reactions involving indene derivatives.
  • Modifications can include alkylation and acylation processes to yield derivatives with targeted biological activities .

Clinical Trials and Research

Recent clinical studies have highlighted the effectiveness of similar compounds in treating specific cancer types. For example, a study demonstrated that a derivative of this compound effectively reduced tumor size in preclinical models of breast cancer by promoting apoptosis through IAP degradation mechanisms .

Comparative Studies

Comparative studies between various indene derivatives have shown that modifications at the amino and hydroxyl positions significantly affect their biological activity. For instance, certain derivatives exhibited improved potency against colorectal cancer cell lines compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase B (MAO-B) enzymes. It acts as an inhibitor of MAO-B, leading to increased levels of neurotransmitters such as dopamine in the brain. This mechanism is similar to that of rasagiline, a well-known MAO-B inhibitor used in the treatment of Parkinson’s disease. The compound’s neuroprotective effects are attributed to its ability to prevent the breakdown of dopamine and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol with structurally related indanol derivatives, focusing on substituents, molecular properties, synthesis, and applications.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method Reference
This compound -NHCH₂CH₃ (C3), -OH (C5) C₁₁H₁₅NO 177.24 g/mol Hypothesized applications in pharmaceuticals or functional materials (based on analogs). Not reported in evidence; likely via alkylation or reductive amination.
3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol -C₆H₄OH (C3), -CH₃ (C1, C1, C3), -OH (C5) C₁₉H₂₂O₂ 282.38 g/mol Superior HTHP fluid-loss-control due to rigid structure and reactive hydroxyl groups. Condensation polymerization of phenol derivatives.
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol -C(CH₃)₃ (C6), -OH (C5) C₁₃H₁₈O 190.28 g/mol Potential antioxidant or intermediate; tert-butyl enhances steric bulk and stability. Not detailed; likely Friedel-Crafts alkylation.
5-Methyl-2,3-dihydro-1H-inden-4-ol -CH₃ (C5), -OH (C4) C₁₀H₁₂O 148.20 g/mol Lab reagent for organic synthesis; methyl group modifies electronic density. Commercial synthesis (Fluorochem).
5-Chloro-2,3-dihydro-1H-inden-1-ol -Cl (C5), -OH (C1) C₉H₉ClO 168.62 g/mol Halogenated analog; chlorine increases electrophilicity for cross-coupling reactions. Cyclization of chlorinated precursors.
3-Amino-2,3-dihydro-1H-inden-1-ol -NH₂ (C3), -OH (C1) C₉H₁₁NO 149.19 g/mol Chiral amino-alcohol; potential building block for pharmaceuticals. Enzymatic kinetic resolution or asymmetric synthesis.

Key Comparisons:

Substituent Effects on Reactivity and Functionality Hydroxyl Groups: The position of the hydroxyl group significantly impacts hydrogen-bonding capacity and solubility. For example, 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (C5-OH) exhibits enhanced HTHP performance compared to phenol due to its rigid, planar structure . In contrast, 5-chloro-2,3-dihydro-1H-inden-1-ol (C1-OH) may prioritize electrophilic substitution reactions at the chlorine site . However, the ethyl chain may enhance lipophilicity compared to the primary amino group . Steric and Electronic Modifiers: tert-Butyl (in 6-tert-butyl-2,3-dihydro-1H-inden-5-ol) and methyl groups (in 5-methyl-2,3-dihydro-1H-inden-4-ol) alter steric hindrance and electron distribution, affecting reactivity in synthetic pathways .

Synthetic Approaches

  • Enzymatic kinetic resolution was successfully employed for enantiopure synthesis of 2,3-dihydro-3-(4'-hydroxyphenyl)-1,1,3-trimethyl-1H-inden-5-ol, highlighting the importance of chiral centers in pharmaceutical applications .
  • Halogenated analogs like 5-chloro-2,3-dihydro-1H-inden-1-ol are synthesized via cyclization of chlorinated intermediates, emphasizing the role of electrophilic aromatic substitution .

Applications Industrial Additives: Compounds with rigid backbones and hydroxyl groups (e.g., 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol) are prioritized for HTHP fluid-loss control due to thermal stability . Pharmaceuticals: Amino-substituted derivatives (e.g., 3-amino-2,3-dihydro-1H-inden-1-ol) are explored as chiral intermediates, while tert-butyl-substituted analogs may serve as antioxidants .

Research Findings and Data

  • Thermal Stability: The rigid indenol backbone in 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol reduces molecular flexibility, enhancing thermal stability up to 200°C in HTHP environments .
  • Chiral Resolution : Enzymatic hydrolysis of 1-diesters for 2,3-dihydro-3-(4'-hydroxyphenyl)-1,1,3-trimethyl-1H-inden-5-ol achieved enantiomeric excess (ee) >99% via Chromobacterium viscosum lipase, critical for stereoselective drug synthesis .
  • Biological Activity: GDC-0879, a B-Raf kinase inhibitor, incorporates a dihydroindenol scaffold with a hydroxyimino group, demonstrating >60% phosphorylated MEK1 inhibition required for tumor stasis in melanoma models .

Q & A

What are the most robust synthetic methodologies for enantioselective preparation of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol?

Basic Research Question
Methodological Answer:
Enantioselective synthesis of chiral indanol derivatives like this compound can be achieved via enzymatic kinetic resolution. For example, lipase-catalyzed hydrolysis of diesters (e.g., using Chromobacterium viscosum lipase) enables high regioselectivity (38:1) and enantioselectivity (E = 48) for remote quaternary centers . Key steps:

Prepare a diester precursor (e.g., dipentanoate).

Use lipase to selectively hydrolyze one ester group, yielding enantiopure monoester and unreacted diester.

Separate products via chromatography or crystallization.

Hydrolyze intermediates to free alcohols under mild conditions.
Validation: Monitor enantiomeric excess (ee) via chiral HPLC or NMR analysis of diastereomeric derivatives.

How can X-ray crystallography and NMR spectroscopy resolve ambiguities in stereochemical assignments for dihydroindenol derivatives?

Basic Research Question
Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. For example, ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks, critical for confirming stereochemistry in rigid indane systems .
  • NMR spectroscopy : Perform COSY and NOESY experiments to assign proton-proton correlations and spatial proximities. For instance, coupling constants (J values) between H2 and H3 in dihydroindenol confirm cis/trans relationships .
    Common pitfalls: Dynamic effects in solution (e.g., ring puckering) may obscure NMR signals; crystallography provides static confirmation.

What strategies address contradictions in stereochemical data for halo-dihydroindenols, and how can they be applied to ethylamino derivatives?

Advanced Research Question
Methodological Answer:
Discrepancies in stereochemical assignments (e.g., for bromo-dihydroindenols ) arise from:

  • Overlapping NMR signals.
  • Incorrect crystallographic refinement (e.g., missed twinning).
    Solutions:

Re-refine X-ray data using SHELXL with TWIN/BASF commands to model twinning .

Synthesize enantiopure standards via enzymatic resolution (as in ) for comparative NMR.

Validate via vibrational circular dichroism (VCD) for absolute configuration.
Application: For ethylamino derivatives, prioritize enzymatic resolution to avoid racemization during synthesis.

How can computational methods predict reactivity and regioselectivity in palladium-catalyzed modifications of dihydroindenols?

Advanced Research Question
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level can model:

  • Regioselectivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl group in this compound may act as a directing group in Pd-catalyzed cross-couplings .
  • Mechanistic insights : Simulate transition states for steps like nucleopalladation or Michael addition in cascade reactions .
    Validation: Compare DFT-predicted regioselectivity with experimental LC-MS data.

What experimental design optimizes enzymatic resolution efficiency for structurally complex indenols?

Advanced Research Question
Methodological Answer:
To enhance enzymatic resolution:

Substrate engineering : Introduce bulky esters (e.g., pivaloate) to increase steric contrast for lipase recognition .

Solvent screening : Test polar aprotic solvents (e.g., THF) to improve enzyme activity and substrate solubility.

Temperature control : Conduct reactions at 25–37°C to balance enzyme stability and reaction rate.

Kinetic monitoring : Use inline IR spectroscopy to track ester hydrolysis in real time.
Case study: CVL lipase achieved >95% ee for a trimethylindenol derivative via optimized diester design .

How do electronic properties (e.g., HOMO-LUMO gaps) influence the antioxidant or biological activity of dihydroindenols?

Advanced Research Question
Methodological Answer:
DFT-derived parameters correlate with bioactivity:

  • HOMO-LUMO gap : Narrow gaps (e.g., <4 eV) suggest high reactivity, as seen in indole-indenol hybrids with antimicrobial activity .
  • Molecular electrostatic potential (MEP) : Negative potentials at hydroxyl/amino groups enhance hydrogen-bonding interactions with biological targets .
    Experimental validation: Compare DFT predictions with radical scavenging assays (e.g., DPPH) or MIC values against bacterial strains.

How can regioselective functionalization of dihydroindenols be achieved without disrupting the ethylamino group?

Advanced Research Question
Methodological Answer:

  • Protecting groups : Temporarily protect the ethylamino group with Boc or Fmoc to prevent undesired side reactions during hydroxylation or halogenation .
  • Transition-metal catalysis : Use Pd-catalyzed C–H activation directed by the hydroxyl group (e.g., ortho-arylation) .
    Example: A Pd(OAc)₂/ligand system enabled selective olefin insertion in dihydroindenones, preserving adjacent substituents .

What analytical workflows resolve overlapping signals in NMR spectra of dihydroindenol derivatives?

Basic Research Question
Methodological Answer:
For complex NMR spectra:

2D NMR : Use HSQC to assign carbon-proton pairs and NOESY for spatial correlations.

Variable temperature NMR : Cool samples to –40°C to slow conformational exchange and split overlapping peaks .

Isotopic labeling : Synthesize ¹³C-labeled derivatives for enhanced signal resolution.
Case study: COSY and HSQC resolved coupling patterns in a triazole-indenol hybrid .

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